N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Catalog No.
S12690218
CAS No.
M.F
C20H18N2O4
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-di...

Product Name

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H18N2O4/c1-22(12-14-11-19(23)21-16-5-3-2-4-15(14)16)20(24)13-6-7-17-18(10-13)26-9-8-25-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)

InChI Key

XFUKHSQDYNJVBS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structural features. It contains a 2,3-dihydro-1,4-benzodioxine moiety, which is fused to a quinoline derivative through a methylene bridge, and is further substituted with a carboxamide group. This compound exhibits potential biological activities due to the presence of the quinoline and benzodioxine structures, which are known for their pharmacological properties.

The chemical reactivity of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be explored through various synthetic pathways. Notably, its synthesis often involves reactions such as:

  • Methylation Reactions: The introduction of methyl groups can be achieved through alkylation methods using reagents like methyl iodide.
  • Acylation Reactions: The carboxamide functionality can be synthesized via acylation processes involving amines and acid chlorides.
  • Substitution Reactions: The hydroxyl group on the quinoline ring can undergo substitution reactions to yield various derivatives with altered biological activity.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research indicates that compounds containing the benzodioxane and quinoline moieties exhibit a range of biological activities. Specifically, N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown:

  • Enzyme Inhibition: Studies have demonstrated that derivatives of benzodioxane possess significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase .
  • Antimicrobial Properties: Compounds with similar structures are often evaluated for their antimicrobial effects, making them potential candidates for pharmaceutical applications.

The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Benzodioxine Core:
    • Reacting 2,3-dihydrobenzo[1,4]dioxin with appropriate reagents under controlled conditions to form the core structure.
  • Quinoline Functionalization:
    • Introducing the quinoline moiety through condensation reactions with suitable derivatives.
  • Final Carboxamide Formation:
    • Converting an amine or alcohol into a carboxamide using acylation techniques.

These methods allow for the creation of diverse analogs with tailored biological properties .

The applications of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide are extensive:

  • Pharmaceutical Development: Due to its enzyme inhibitory properties, it may serve as a lead compound in developing drugs for metabolic disorders.
  • Research Tools: Its unique structure makes it valuable in biochemical research for studying enzyme mechanisms and interactions.

Interaction studies involving N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide often utilize molecular docking techniques to predict binding affinities and modes with target proteins. These studies reveal:

  • Binding Affinity: The compound's interactions with specific receptors can elucidate its pharmacological profile.
  • Structure Activity Relationship (SAR): Understanding how structural variations affect biological activity helps in designing more potent derivatives.

Several compounds share structural similarities with N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
2-HydroxyquinolineHydroxy group on quinolineAntimicrobial activity
1,4-BenzodioxaneDioxane ring structureAnti-inflammatory properties
Quinoline DerivativesVarying substitutions on quinolineAnticancer activity

Uniqueness

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of both benzodioxine and quinoline moieties in a single molecule. This structural diversity potentially enhances its biological activity compared to simpler derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

350.12665706 g/mol

Monoisotopic Mass

350.12665706 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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